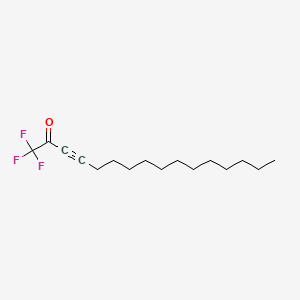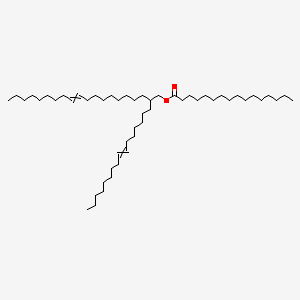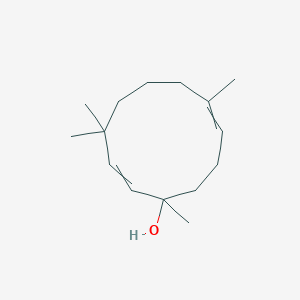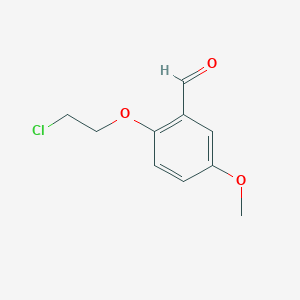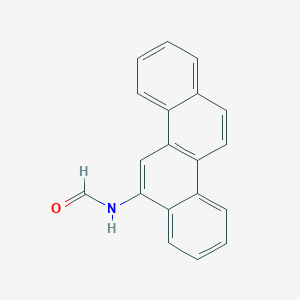
N-Chrysen-6-ylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chrysen-6-ylformamide is a chemical compound derived from chrysin, a naturally occurring flavonoid found in various plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Chrysen-6-ylformamide can be synthesized through several methods. One common approach involves the reaction of chrysin with formamide under specific conditions. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For instance, formamide can be used as a reagent at temperatures around 170-180°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Chrysen-6-ylformamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chrysen-6-ylcarboxylic acid, while reduction can produce chrysen-6-ylamine.
Aplicaciones Científicas De Investigación
N-Chrysen-6-ylformamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Chrysen-6-ylformamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-Chrysen-6-ylformamide can be compared with other similar compounds, such as:
Chrysin: The parent compound, known for its antioxidant and anti-inflammatory properties.
N-Phenylformamide: Another formamide derivative with different biological activities.
N-Benzylformamide: Similar in structure but with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities that differentiate it from other formamide derivatives .
Propiedades
Número CAS |
113202-70-3 |
|---|---|
Fórmula molecular |
C19H13NO |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
N-chrysen-6-ylformamide |
InChI |
InChI=1S/C19H13NO/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-12H,(H,20,21) |
Clave InChI |
WEUUUXFHRYQONO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



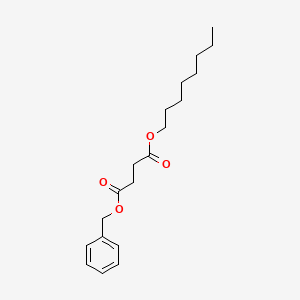
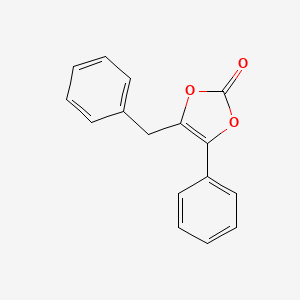
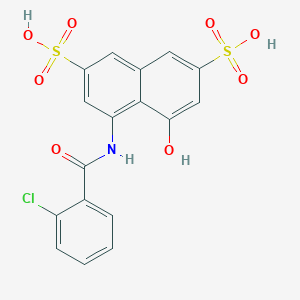

![6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14310368.png)

